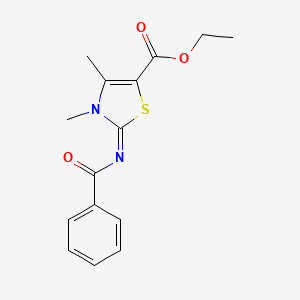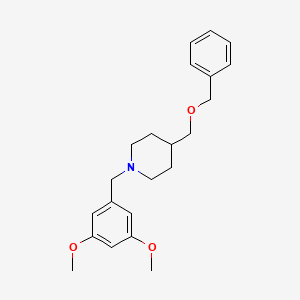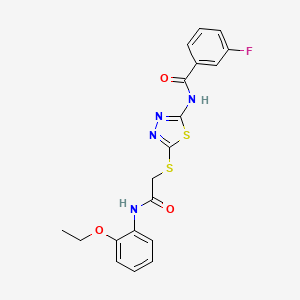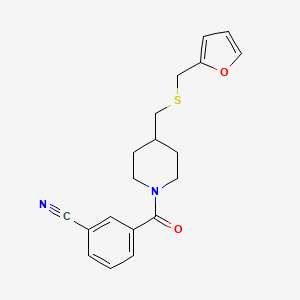![molecular formula C26H21N5O5 B2900223 methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1215520-90-3](/img/structure/B2900223.png)
methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate” is a complex organic compound. It is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class of compounds . These compounds are known for their potential as antiviral and antimicrobial agents .
Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have been studied for their potential as anticancer agents. They exhibit cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves their pharmacokinetics and pharmacological properties, making them promising candidates for cancer treatment.
Antimicrobial and Antifungal Properties
These compounds have shown significant antimicrobial and antifungal activities. The presence of the triazole moiety, such as in fluconazole and voriconazole, plays a crucial role in combating fungal infections. Additionally, triazoloquinoxaline derivatives have been reported to exhibit broad-spectrum antibacterial activity, which is further enhanced by structural modifications like the incorporation of piperazine subunits .
Antiviral Applications
The synthesis of triazoloquinoxaline derivatives has been geared towards developing potential antiviral agents. Some of these compounds have been subjected to antiviral screening and have shown promising results against various viral strains, indicating their potential use in antiviral therapy .
DNA Intercalation for Anticancer Therapy
Triazoloquinoxaline derivatives have been designed and synthesized as DNA intercalators, which are compounds that can insert themselves between the base pairs of DNA. This property is particularly useful in anticancer therapy, as it can disrupt the replication of cancer cells .
Pharmacological Potentials
The triazole nucleus is a central component in many drug classes due to its ability to bind with a variety of enzymes and receptors. This makes it a valuable scaffold for developing drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Compounds with a triazole structure have been synthesized as potential agonists for PPARδ/β, which are receptors involved in the regulation of fatty acid storage and glucose metabolism. This suggests a potential application in the treatment of metabolic disorders .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential as an antimicrobial and antiviral agent, given the known properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Additionally, modifications to its structure could be investigated to enhance its bioactivity and minimize potential side effects .
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, potentially contributing to its biological activities.
Mode of Action
It is known that triazole compounds can intercalate dna . This means that the compound may insert itself between the base pairs of the DNA helix, potentially disrupting DNA replication and transcription processes. This could lead to changes in the function of the cells and contribute to the compound’s biological activities.
Biochemical Pathways
It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways, potentially leading to a wide range of downstream effects.
Pharmacokinetics
It is known that the presence of the triazole moiety can enhance the antimicrobial activity of compounds . This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.
Result of Action
It is known that triazole compounds can exhibit a wide range of biological activities . This suggests that the compound may have a variety of molecular and cellular effects, potentially contributing to its biological activities.
Action Environment
It is known that the structure of triazole compounds can be influenced by the presence of different substituents . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of different substituents and their interactions with the surrounding environment.
Propiedades
IUPAC Name |
methyl 4-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-16-7-13-19(14-8-16)36-24-23-29-30(26(34)31(23)21-6-4-3-5-20(21)28-24)15-22(32)27-18-11-9-17(10-12-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXHAMCHXAGKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile](/img/structure/B2900140.png)

![5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2900143.png)
![N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B2900145.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2900148.png)


![2-methyl-N-(2-methylbenzyl)-5-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2900154.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2900155.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900156.png)


